molecular formula C7H14O B1266014 Allyl butyl ether CAS No. 3739-64-8

Allyl butyl ether

Cat. No. B1266014
CAS RN: 3739-64-8
M. Wt: 114.19 g/mol
InChI Key: IBTLFDCPAJLATQ-UHFFFAOYSA-N
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Description

Allyl butyl ether is a compound involved in various synthetic and chemical transformation processes, acting as a substrate for chemical reactions that yield functionally diverse molecules. Research on allyl butyl ether spans its efficient synthesis, involvement in chemical reactions, and the exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of allyl butyl ether derivatives can be achieved through multiple pathways, including catalyzed reactions that leverage the reactivity of allyl aryl ethers. For example, the synthesis of 2-aryloxy-3-butenoic acid esters via allylic C-H bond carboxylation of allyl aryl ethers with CO2 showcases the versatility of allyl butyl ether in synthetic chemistry (Ueno, Takimoto, & Hou, 2017). Additionally, the gold(I)-catalyzed Claisen rearrangement of allyl, allenyl methyl, and propargyl aryl ethers further demonstrates the compound's applicability in generating complex molecular scaffolds from simple starting materials (Peruzzi, Lee, & Gagné, 2017).

Molecular Structure Analysis

The study of allyl butyl ether's molecular structure reveals insights into its reactivity and interaction mechanisms. For instance, the conformational energy profiles of chiral allylic alcohols and ethers indicate a preference for configurations that minimize oxygen lone pair-π bond repulsion, influencing the compound's reactivity and stereoselectivity in reactions (Kahn & Hehre, 1987).

Chemical Reactions and Properties

Allyl butyl ether participates in a variety of chemical reactions, demonstrating a range of reactivities and transformation capabilities. The O-deallylation of allyl ethers via S(N)2' reaction with tert-butyllithium represents a straightforward method to convert allylic ethers to alcohols or phenols (Bailey et al., 2000). Furthermore, the palladium-catalyzed exchange of allylic groups of ethers with active hydrogen compounds highlights the versatility of allylic ethers in synthesizing a broad range of allylic derivatives (Takahashi, Miyake, & Hata, 1972).

Physical Properties Analysis

The physical properties of allyl butyl ether, such as boiling point, solubility, and density, are crucial for its application in various chemical processes. However, specific studies focusing solely on the physical properties of allyl butyl ether were not identified in the current research literature search.

Chemical Properties Analysis

The chemical properties of allyl butyl ether, including its reactivity under different conditions and its role in catalytic processes, are central to its utility in organic synthesis. The iridium-catalyzed carbonyl allylation by allyl ethers with tin(II) chloride exemplifies the compound's use in facilitating the production of homoallylic alcohols, highlighting its chemical versatility (Masuyama & Marukawa, 2007).

Safety And Hazards

Allyl butyl ether is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

The future directions for Allyl butyl ether could involve further exploration of its synthesis methods and reactions. For instance, the use of phase transfer and polymer and clay supported catalysts for the synthesis of symmetrical and unsymmetrical ethers could be explored . Additionally, the biotransformation products of TBBPA-BAE should be considered for a comprehensive risk evaluation .

properties

IUPAC Name

1-prop-2-enoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTLFDCPAJLATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190825
Record name 1-(Allyloxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl butyl ether

CAS RN

3739-64-8
Record name 1-(2-Propen-1-yloxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3739-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Allyloxy)butane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Allyloxy)butane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(allyloxy)butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
R Venkatesh, F Vergouwen… - Journal of Polymer …, 2004 - Wiley Online Library
The atom transfer radical polymerization (ATRP) and reversible addition–fragmentation chain transfer (RAFT) of acrylates (methyl acrylate and butyl acrylate) with allyl butyl ether (ABE) …
Number of citations: 49 onlinelibrary.wiley.com
Q Liu, B Li, Y Li, X Yang, C Qiao, W Hu, M Liu - International Journal of …, 2021 - Elsevier
pH-sensitive and amphiphilic chitosan derivatives can be used as hydrophobic drug carriers, and their rheological properties play a key role in their performance. In this paper, two pH-…
Number of citations: 5 www.sciencedirect.com
AS Brar, T Saini - Polymer journal, 2007 - nature.com
… for the synthesis of copolymers of allyl butyl ether with acrylates (methyl acrylate, … allyl butyl ether with acrylonitrile. In this article, the detailed study of copolymerization of allyl butyl ether …
Number of citations: 2 www.nature.com
Y Shigetomi, N Ono, H Kato, M Oki - Polymer journal, 1992 - nature.com
… reactivity ratios: allyl ethyl ether (M 1)-vinyl acetate (M 2), r 1= 0.041±0.002, r 2= 1.56±0.08; allyl propyl ether (M 1)-vinyl acetate (M 2), r 2= 0.036±0.002, r 2= 1.39±0.07; allyl butyl ether (…
Number of citations: 9 www.nature.com
MA Il'ina, DA De Vekki, NK Skvortsov - Russian Journal of General …, 2014 - Springer
… For example, in the case of allyl butyl ether, in the spectrum of the reaction mixture the following signals were observed: trace methylene protons of propenyl butyl ether [δН 3.68 ppm (t, …
Number of citations: 5 link.springer.com
EA Talley, AS Hunter, E Yanovsky - Journal of the American …, 1951 - ACS Publications
… Under the conditions of the experiments, the yields were about 25% for the allyl ¿-butyl ether, 40% for the ether of isobutyl alcohol and 60% for the ethers of normal and secondary butyl …
Number of citations: 13 pubs.acs.org
DA de Vekki, MA Il'ina, NK Skvortsov - Russian Journal of General …, 2018 - Springer
… of allyl butyl ether by 1,1,3,3-tetramethyldisiloxane in the presence of [(SiO2)–2SR–PtCl2] showed the time necessary to attain maximum conversion of allyl butyl ether almost does not …
Number of citations: 5 link.springer.com
J Hurtado, RS Rojas, EG Perez… - Journal of the Chilean …, 2013 - SciELO Chile
… The palladium(II) complex 2 shows high activity as catalyst for oxidative amination, involving allyl butyl ether and phthalimide as substrates and PhICl 2 as a stoichiometric oxidant. …
Number of citations: 6 www.scielo.cl
DR Dimmel, SB Gharpure - Journal of the American Chemical …, 1971 - ACS Publications
… They observed both 1,2and 1,4-Wittig rearrangement products (l-hepten-3-ol and heptanal) for the reaction ofn-propyllithium with allyl butyl ether in THF-pentane; in pure pentane …
Number of citations: 32 pubs.acs.org
A Beheshti Ardakani, HA Panahi, AH Hasani… - International Journal of …, 2015 - Springer
This study presents a two-stage method for modification of tin(IV) oxide using (3-mercaptopropyl) trimethoxysilane and grafting of N,N-dimethylacrylamide-allyl butyl ether copolymer. …
Number of citations: 2 link.springer.com

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